3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one
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Description
“3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one” is a chemical compound with the CAS Number: 2309445-75-6 . It is a powder at room temperature and has a molecular weight of 224.21 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopentenone core with a 3,4-difluoro-5-methoxyphenyl group attached . This structure is likely to influence its reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that cyclopentenones are often involved in various organic reactions due to their α,β-unsaturated carbonyl structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available from the current sources.Scientific Research Applications
Photochemical Properties
Research on diarylperfluorocyclopentenes, which share structural similarity with the compound , suggests that introducing methoxy substituents significantly affects their photochemical behavior. The introduction of methoxy groups has been shown to decrease the photocycloreversion quantum yield, a measure of photochemical stability, by a significant factor, while maintaining similar cyclization quantum yields (Shibata, Kobatake, & Irie, 2001).
Synthetic Applications
In organic synthesis, the reactivity of cyclopent-2-en-1-one derivatives towards azo coupling has been explored. These reactions typically yield compounds with potential in dye synthesis and materials science due to their unique structural and electronic properties (Šimůnek et al., 2007). Another study involved the enantiomeric separation of a structurally related anticancer agent, highlighting the importance of such compounds in medicinal chemistry (Shinde et al., 2007).
Materials Science
The compound's derivatives have been studied for their potential in developing new materials with enhanced optical properties. For example, studies on cyclopentenones, which are structurally related to the target compound, have shown selectivity as cyclooxygenase-2 (COX-2) inhibitors, indicating potential applications in anti-inflammatory drug development (Black et al., 1999). Additionally, the tuning of optical properties and solid-state emission of poly(thiophene)s through molecular control, including derivatives of the compound , demonstrates its application in enhancing the efficiency of organic electronics and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).
Properties
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-16-11-6-8(5-10(13)12(11)14)7-2-3-9(15)4-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOQBGVFYUPUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=CC(=O)CC2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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